molecular formula C13H8N2O3 B1405105 4-Nitro-2-phenylbenzooxazole CAS No. 848564-70-5

4-Nitro-2-phenylbenzooxazole

Cat. No.: B1405105
CAS No.: 848564-70-5
M. Wt: 240.21 g/mol
InChI Key: KFFRQPYOSDBYBB-UHFFFAOYSA-N
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Description

4-Nitro-2-phenylbenzooxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an oxazole ring, with a nitro group at the fourth position and a phenyl group at the second position.

Preparation Methods

The synthesis of 4-Nitro-2-phenylbenzooxazole typically involves the condensation of 2-aminophenol with nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring. Common reagents used in this synthesis include acetic acid and hydrochloric acid as catalysts .

Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts and high-temperature conditions to achieve higher yields and purity. For example, the use of palladium-catalyzed cross-coupling reactions has been reported for the efficient synthesis of benzoxazole derivatives .

Chemical Reactions Analysis

4-Nitro-2-phenylbenzooxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Major products formed from these reactions include 2-phenylbenzoxazole derivatives with different functional groups at the fourth position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Nitro-2-phenylbenzooxazole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound can also inhibit specific enzymes and proteins involved in disease pathways .

Comparison with Similar Compounds

4-Nitro-2-phenylbenzooxazole can be compared with other benzoxazole derivatives such as:

The uniqueness of this compound lies in its nitro group, which imparts distinct chemical reactivity and biological activities compared to other benzoxazole derivatives.

Properties

IUPAC Name

4-nitro-2-phenyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c16-15(17)10-7-4-8-11-12(10)14-13(18-11)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFRQPYOSDBYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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